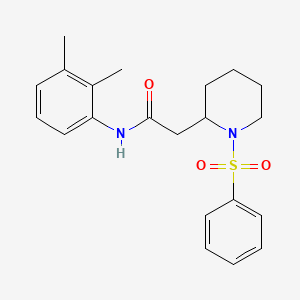
N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide often involves multiple steps, including the coupling of benzenesulfonyl chloride with aminopiperidine under controlled pH conditions to form a parent compound, followed by substitution reactions to introduce various electrophiles. One study described the synthesis of N-aryl/aralkyl substituted derivatives through substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethylformamide (DMF), demonstrating the compound's complex synthetic pathway and versatility in generating biologically active derivatives (Khalid et al., 2014).
Molecular Structure Analysis
The structural analysis of related compounds shows that the acetamide and piperidine units can have significant interactions, affecting the compound's overall configuration and properties. For instance, crystallographic analysis of similar compounds has provided insights into their molecular geometry, showing that such molecules can form dimers via hydrogen bonds and are often stabilized by various intermolecular interactions (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been explored through their ability to undergo various chemical reactions. These reactions include acetylation, bromination, and sulfonation, which can significantly alter the compound's biological activity. For example, derivatives have been synthesized for potential antibacterial, antifungal, and anthelmintic activities, indicating the compound's chemical versatility and potential for therapeutic applications (Khan et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different domains. Detailed crystallographic studies reveal the compound's solid-state characteristics, including its molecular conformation and the existence of hydrogen bonding, which can influence its solubility and stability (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards enzymes or potential for forming derivatives with varied biological activities, highlight the compound's applicability in designing new therapeutic agents. Investigations into its enzyme inhibition capabilities, for instance, have shown promising activity against targets like acetylcholinesterase and butyrylcholinesterase, suggesting potential for treating diseases where modulation of these enzymes is beneficial (Khalid et al., 2012).
Scientific Research Applications
Synthesis and Biological Activity
N-(2,3-dimethylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide derivatives have been synthesized and evaluated for various biological activities. These compounds were synthesized by pairing benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles. The synthesized compounds were tested against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, displaying promising activity against some while remaining inactive against others (Khalid et al., 2014).
Antibacterial, Antifungal, and Anthelmintic Screening
A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some of these compounds exhibited significant biological activities. The active compounds showed similar binding poses to target proteins as standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. This research also explored the application of these compounds in latent fingerprint analysis, showing potential as fingerprint agents (Khan et al., 2019).
Enzyme Inhibition and Potential Therapeutic Applications
Further studies have shown that derivatives of this compound have been synthesized and displayed enzyme inhibitory activities. These compounds have been evaluated against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising activities. Such studies highlight the therapeutic potential of these compounds in treating conditions related to enzyme dysregulation (Khalid, 2012).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-9-8-13-20(17(16)2)22-21(24)15-18-10-6-7-14-23(18)27(25,26)19-11-4-3-5-12-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSHJXSUPHNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
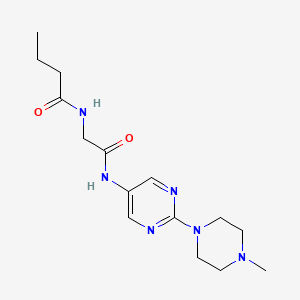
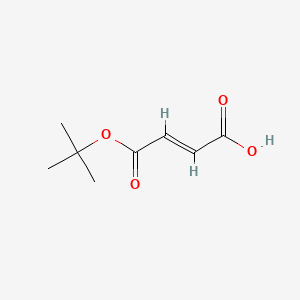
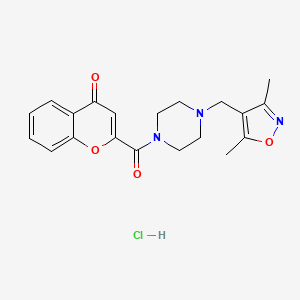
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
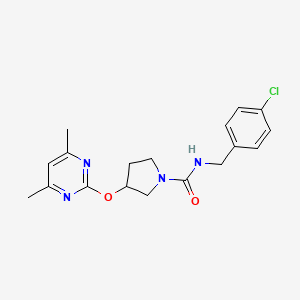

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
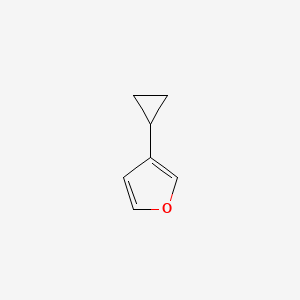
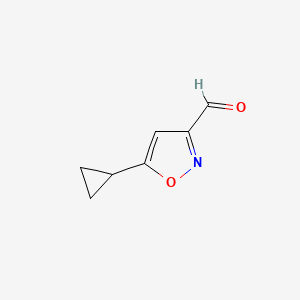
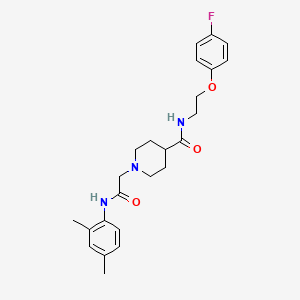
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)